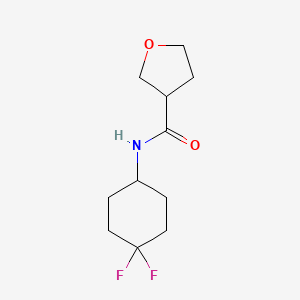

N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide” is a chemical compound with the molecular formula C11H17F2NO2 . It has an average mass of 233.255 Da .

Molecular Structure Analysis

The molecular structure of “N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide” consists of a tetrahydrofuran ring attached to a carboxamide group and a 4,4-difluorocyclohexyl group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Formation of Carboxamides : N,N,N′,N′-tetramethyl (succinimido) uronium tetrafluoroborate is an effective reagent for the formation of carboxamides, offering an alternative to carbodiimide reagents for this purpose (Bannwarth & Knorr, 1991).

- Heterocyclic Derivative Syntheses : Catalytic reactions under oxidative carbonylation conditions have been used to synthesize various heterocyclic derivatives, including tetrahydrofuran and oxazoline, demonstrating the versatility of this compound in creating diverse chemical structures (Bacchi et al., 2005).

Biological Activity and Pharmaceuticals

- Antimicrobial Activity : Some derivatives of N-(ferrocenylmethyl)benzene-carboxamide have shown cytotoxic effects on specific cancer cell lines, indicating potential applications in developing new anticancer agents (Kelly et al., 2007).

- Antitumor Agents : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, which shares a similar structure, has shown curative activity against certain types of leukemia (Stevens et al., 1984).

Materials Science and Engineering

- Polyamide Nanofiltration Membranes : Research has shown that altering the density of surface carboxyl groups in polyamide membranes can significantly improve their antifouling properties, which is crucial in environmental applications (Mo et al., 2012).

- Polyimide-Silicate Ceramers : Hybrid materials incorporating silica networks in polyimide films, produced using the sol-gel technique, demonstrate various morphologies and potential applications in advanced material design (Kioul & Mascia, 1994).

Mecanismo De Acción

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide interacts with SDH by inhibiting its activity . The compound’s 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, affecting ATP production. This disruption can lead to the accumulation of succinate and the reduction of fumarate and malate in the citric acid cycle .

Result of Action

The inhibition of SDH by N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide can lead to a decrease in ATP production, affecting various cellular processes. It can also lead to the accumulation of succinate, which can have various downstream effects, including the stabilization of hypoxia-inducible factors (HIFs) and the promotion of angiogenesis .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAVGRDXPCNTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2CCOC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)

![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

![1-Methyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)

![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)

![N-(4-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2464815.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464816.png)